Nocardicin A

Catalog No.
S537446
CAS No.
39391-39-4
M.F
C23H24N4O9
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nocardicin A

CAS Number

39391-39-4

Product Name

Nocardicin A

IUPAC Name

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

Molecular Formula

C23H24N4O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17+,19-/m1/s1

InChI Key

CTNZOGJNVIFEBA-UPSUJEDGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

nocarcidins, nocardicin, nocardicin A, nocardicin A, sodium salt, nocardicin B

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N

The exact mass of the compound Nocardicin A is 500.1543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. It belongs to the ontological category of D-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nocardicin A is a naturally occurring monocyclic beta-lactam (monobactam) antibiotic characterized by a distinctive syn-oxime (Z-oxime) moiety and a D-homoserine-derived side chain [1]. Unlike traditional bicyclic penicillins and cephalosporins, it exhibits highly targeted activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species, while remaining inactive against Gram-positive strains [2]. For procurement and material selection, Nocardicin A serves as a critical reference standard for beta-lactamase stability assays, a specialized precursor for semi-synthetic monobactam development, and a model compound for elucidating non-ribosomal peptide synthetase (NRPS) pathways [3].

Substituting Nocardicin A with conventional bicyclic beta-lactams like carbenicillin compromises experimental integrity, as standard penicillins lack the monocyclic core's extreme resistance to chromosomal and plasmid-mediated beta-lactamases [1]. Furthermore, utilizing crude nocardicin mixtures or the stereoisomer Nocardicin B (the E-oxime) drastically reduces antibacterial efficacy, because the syn-oxime (Z-oxime) configuration of Nocardicin A is strictly required for optimal target binding and activity [2]. Finally, replacing it with synthetic monobactams like aztreonam nullifies its utility in biosynthetic pathway research, where Nocardicin A is specifically required to study the NocL-catalyzed amine oxidation and NRPS-mediated assembly processes [3].

Enhanced Anti-Pseudomonal Activity vs. Carbenicillin

In comparative in vitro evaluations against clinical isolates of Pseudomonas aeruginosa, Nocardicin A demonstrates approximately twice the antimicrobial activity of carbenicillin [1]. Furthermore, it exhibits potent efficacy against Proteus species, with mean Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 12.5 µg/mL for P. mirabilis and P. rettgeri[1].

Evidence DimensionIn vitro antimicrobial activity (MIC) against P. aeruginosa
Target Compound DataApproximately 2-fold higher potency than carbenicillin; MICs of 3.13-12.5 µg/mL for susceptible Proteus spp.
Comparator Or BaselineCarbenicillin (Standard bicyclic beta-lactam)
Quantified Difference2x greater activity against clinical P. aeruginosa isolates
ConditionsIn vitro assay against Gram-negative clinical isolates

Provides a quantitative rationale for selecting Nocardicin A over standard broad-spectrum penicillins when targeting resistant Pseudomonas strains.

Extreme Stability Against Beta-Lactamase Degradation

A defining feature of Nocardicin A is its exceptional stability against enzymatic hydrolysis. When tested against nine standard beta-lactam antibiotics (including cefoxitin and cefuroxime), Nocardicin A proved to be the most stable against both chromosomal and plasmid-mediated beta-lactamases, owing to its low enzyme affinity and stabilized monocyclic ring [1].

Evidence DimensionResistance to enzymatic hydrolysis by beta-lactamases
Target Compound DataHighly stable against most chromosomal and plasmid-mediated beta-lactamases
Comparator Or BaselineStandard beta-lactams (e.g., cefoxitin, cefuroxime, penicillins)
Quantified DifferenceRanked most stable among 9 tested beta-lactams (excluding specific K. oxytoca/P. vulgaris enzymes)
ConditionsDirect spectrophotometric assay of enzymatic hydrolysis rates

Ensures reliable performance in assays and formulations where beta-lactamase-producing resistant bacteria rapidly degrade conventional antibiotics.

Stereospecific Necessity: Syn-Oxime vs. Anti-Oxime Efficacy

The potent antibacterial activity of Nocardicin A is strictly dependent on its syn-oxime (Z-oxime) configuration. Comparative structural studies reveal that the naturally co-occurring anti-oxime stereoisomer, Nocardicin B, exhibits significantly weaker antibacterial properties [1]. The Z-oxime is stabilized by intramolecular hydrogen bonding during biosynthesis, making stereopure Nocardicin A critical for functional assays [1].

Evidence DimensionAntibacterial activity dependence on oxime configuration
Target Compound DataNocardicin A (syn-oxime / Z-oxime): Potent Gram-negative activity
Comparator Or BaselineNocardicin B (anti-oxime / E-oxime)
Quantified DifferenceNocardicin A is the major active metabolite; Nocardicin B has relatively poor antibacterial properties
ConditionsStructure-activity relationship (SAR) evaluation of Nocardia uniformis metabolites

Dictates the procurement of high-purity Nocardicin A over crude extracts or isomeric mixtures to guarantee experimental reproducibility and maximum efficacy.

Synergistic Bactericidal Action with Serum Factors

Beyond its direct MIC, Nocardicin A exhibits a distinct synergistic bactericidal effect when combined with host immune factors. In vitro studies demonstrate that its bactericidal activity against Pseudomonas aeruginosa and Escherichia coli increases markedly in the presence of fresh serum and polymorphonuclear leukocytes, outperforming its baseline activity in standard media[1].

Evidence DimensionBactericidal activity enhancement
Target Compound DataMarkedly increased bactericidal activity with serum/leukocytes
Comparator Or BaselineNocardicin A in standard assay media alone
Quantified DifferenceSignificant synergistic enhancement of bacterial clearance
ConditionsIn vitro assay supplemented with fresh serum and polymorphonuclear leukocytes

Makes Nocardicin A highly relevant for in vivo infection models and immunology-antibiotic synergy research.

Beta-Lactamase Resistance Profiling

Due to its extreme stability against chromosomal and plasmid-mediated beta-lactamases, Nocardicin A is a highly suitable reference standard for evaluating the resistance profiles of new Gram-negative clinical isolates [1].

Non-Ribosomal Peptide Synthetase (NRPS) Pathway Research

Nocardicin A is the benchmark end-product for studying the enzymatic mechanisms of the Nocardia uniformis biosynthetic gene cluster, specifically the NocL-catalyzed amine oxidation that forms the rare syn-oxime group[2].

Semi-Synthetic Monobactam Development

As a naturally occurring monocyclic scaffold with a stereospecific Z-oxime, it serves as a foundational precursor for synthesizing novel monobactam derivatives aimed at overcoming multidrug-resistant Pseudomonas aeruginosa [2].

In Vivo Synergistic Infection Models

Because its bactericidal activity is markedly enhanced by polymorphonuclear leukocytes and fresh serum, Nocardicin A is highly suited for advanced in vivo models studying antibiotic-immune system synergy [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

500.15432836 Da

Monoisotopic Mass

500.15432836 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R76HLW7Z19

Wikipedia

Nocardicin_A

Dates

Last modified: 02-18-2024
1: Decuyper L, Deketelaere S, Vanparys L, Jukic M, Sosic I, Sauvage E, Amoroso AM, Verlaine O, Joris B, Gobec S, D'hooghe M. In silico design and enantioselective synthesis of functionalized monocyclic 3-amino-1-carboxymethyl-β-lactams as inhibitors of penicillin-binding proteins of resistant bacteria. Chemistry. 2018 Jun 8. doi: 10.1002/chem.201801868. [Epub ahead of print] PubMed PMID: 29882610.
2: Gaudelli NM, Long DH, Townsend CA. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature. 2015 Apr 16;520(7547):383-7. doi: 10.1038/nature14100. Epub 2015 Jan 26. PubMed PMID: 25624104; PubMed Central PMCID: PMC4401618.
3: Gaudelli NM, Townsend CA. Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. Nat Chem Biol. 2014 Apr;10(4):251-8. doi: 10.1038/nchembio.1456. Epub 2014 Feb 16. PubMed PMID: 24531841; PubMed Central PMCID: PMC3961552.
4: Gaudelli NM, Townsend CA. Stereocontrolled syntheses of peptide thioesters containing modified seryl residues as probes of antibiotic biosynthesis. J Org Chem. 2013 Jul 5;78(13):6412-26. doi: 10.1021/jo4007893. Epub 2013 Jun 18. Erratum in: J Org Chem. 2013 Nov 1;78(21):11115. PubMed PMID: 23758494; PubMed Central PMCID: PMC3898789.
5: Davidsen JM, Bartley DM, Townsend CA. Non-ribosomal propeptide precursor in nocardicin A biosynthesis predicted from adenylation domain specificity dependent on the MbtH family protein NocI. J Am Chem Soc. 2013 Feb 6;135(5):1749-59. doi: 10.1021/ja307710d. Epub 2013 Jan 18. PubMed PMID: 23330869; PubMed Central PMCID: PMC3571714.
6: Giessen TW, Franke KB, Knappe TA, Kraas FI, Bosello M, Xie X, Linne U, Marahiel MA. Isolation, structure elucidation, and biosynthesis of an unusual hydroxamic acid ester-containing siderophore from Actinosynnema mirum. J Nat Prod. 2012 May 25;75(5):905-14. doi: 10.1021/np300046k. Epub 2012 May 11. PubMed PMID: 22578145.
7: Davidsen JM, Townsend CA. In vivo characterization of nonribosomal peptide synthetases NocA and NocB in the biosynthesis of nocardicin A. Chem Biol. 2012 Feb 24;19(2):297-306. doi: 10.1016/j.chembiol.2011.10.020. PubMed PMID: 22365611; PubMed Central PMCID: PMC3292777.
8: Land M, Lapidus A, Mayilraj S, Chen F, Copeland A, Del Rio TG, Nolan M, Lucas S, Tice H, Cheng JF, Chertkov O, Bruce D, Goodwin L, Pitluck S, Rohde M, Göker M, Pati A, Ivanova N, Mavromatis K, Chen A, Palaniappan K, Hauser L, Chang YJ, Jeffries CC, Brettin T, Detter JC, Han C, Chain P, Tindall BJ, Bristow J, Eisen JA, Markowitz V, Hugenholtz P, Kyrpides NC, Klenk HP. Complete genome sequence of Actinosynnema mirum type strain (101). Stand Genomic Sci. 2009 Jul 20;1(1):46-53. doi: 10.4056/sigs.21137. PubMed PMID: 21304636; PubMed Central PMCID: PMC3035213.
9: Davidsen JM, Townsend CA. Identification and characterization of NocR as a positive transcriptional regulator of the beta-lactam nocardicin A in Nocardia uniformis. J Bacteriol. 2009 Feb;191(3):1066-77. doi: 10.1128/JB.01833-07. Epub 2008 Nov 21. PubMed PMID: 19028891; PubMed Central PMCID: PMC2632093.
10: Kelly WL, Townsend CA. Mutational analysis of nocK and nocL in the nocardicin a producer Nocardia uniformis. J Bacteriol. 2005 Jan;187(2):739-46. PubMed PMID: 15629944; PubMed Central PMCID: PMC543527.
11: Gunsior M, Breazeale SD, Lind AJ, Ravel J, Janc JW, Townsend CA. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A. Chem Biol. 2004 Jul;11(7):927-38. PubMed PMID: 15271351.
12: Kelly WL, Townsend CA. Mutational analysis and characterization of nocardicin C-9' epimerase. J Biol Chem. 2004 Sep 10;279(37):38220-7. Epub 2004 Jul 13. PubMed PMID: 15252031.
13: Hwu JR, Ethiraj KS, Hakimelahi GH. Biological activity of some monocyclic- and bicyclic beta-lactams with specified functional groups. Mini Rev Med Chem. 2003 Jun;3(4):305-13. Review. PubMed PMID: 12678824.
14: Kelly WL, Townsend CA. Role of the cytochrome P450 NocL in nocardicin A biosynthesis. J Am Chem Soc. 2002 Jul 17;124(28):8186-7. PubMed PMID: 12105888.
15: Gerardin-Charbonnier C, Auberger S, Molina L, Achilefu S, Manresa MA, Vinardell P, Infante MR, Selve C. Preparation and antibiotic activity of monobactam analogues of nocardicins. Prep Biochem Biotechnol. 1999 Aug;29(3):257-72. PubMed PMID: 10431930.
16: Reeve AM, Breazeale SD, Townsend CA. Purification, characterization, and cloning of an S-adenosylmethionine-dependent 3-amino-3-carboxypropyltransferase in nocardicin biosynthesis. J Biol Chem. 1998 Nov 13;273(46):30695-703. PubMed PMID: 9804844.
17: Méndez R, Alemany T, Martín-Villacorta J. Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates. Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3228-33. PubMed PMID: 1294325.
18: Méndez R, Alemany T, Martín-Villacorta J. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3222-7. PubMed PMID: 1294324.
19: Ursinus A, Steinhaus H, Höltje JV. Purification of a nocardicin A-sensitive LD-carboxypeptidase from Escherichia coli by affinity chromatography. J Bacteriol. 1992 Jan;174(2):441-6. PubMed PMID: 1729236; PubMed Central PMCID: PMC205735.
20: Chitnis SN, Prasad KS, Bhargava PM. Isolation and characterization of autolysis-defective mutants of Escherichia coli that are resistant to the lytic activity of seminalplasmin. J Gen Microbiol. 1990 Mar;136(3):463-9. PubMed PMID: 1697323.

Explore Compound Types